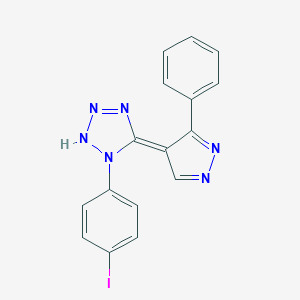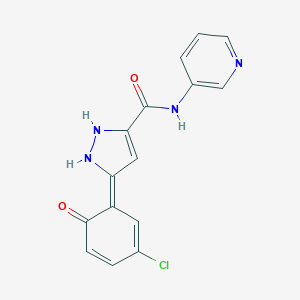
2-(Morpholin-4-yl)ethyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)ethyl phenoxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEPA and is a derivative of phenoxyacetic acid. MEPA is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of MEPA is not fully understood. However, it is believed that MEPA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MEPA has also been shown to have antioxidant properties that may help in the prevention of oxidative stress-induced damage.
Biochemical and Physiological Effects:
MEPA has been shown to have various biochemical and physiological effects. MEPA has been shown to induce apoptosis or programmed cell death in cancer cells. MEPA has also been shown to inhibit the migration and invasion of cancer cells. MEPA has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MEPA has several advantages for lab experiments. MEPA is readily available and relatively easy to synthesize. MEPA is also stable under normal laboratory conditions. However, MEPA has some limitations for lab experiments. MEPA has low solubility in water, which may limit its use in some experiments. MEPA also has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research on MEPA. One of the future directions is the development of MEPA-based drugs for the treatment of cancer and neurodegenerative disorders. Another future direction is the investigation of the mechanism of action of MEPA and its effects on different cellular processes. The development of new synthesis methods for MEPA and its derivatives is also a future direction for research. Finally, the investigation of the potential side effects and toxicity of MEPA is another future direction for research.
Conclusion:
MEPA is a promising chemical compound that has potential applications in various fields, including medicine and research. MEPA has been shown to have anticancer and antioxidant properties and has been used in the development of cancer drugs. MEPA has several advantages for lab experiments, including its availability and stability. However, MEPA also has some limitations, including low solubility and short half-life. Future research on MEPA should focus on the development of MEPA-based drugs, investigation of its mechanism of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
Synthesemethoden
The synthesis of MEPA involves the reaction of morpholine with phenoxyacetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields MEPA as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
MEPA has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of MEPA is in the field of medicine. MEPA has been shown to have anticancer properties and has been used in the development of cancer drugs. MEPA has also been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-(Morpholin-4-yl)ethyl phenoxyacetate |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2 |
InChI-Schlüssel |
PJKPGKKTDVINIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



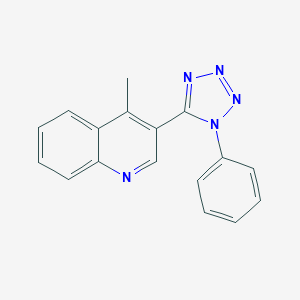
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
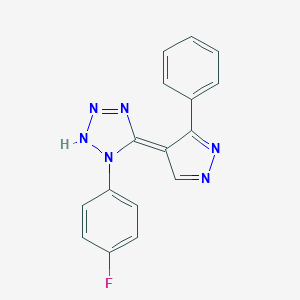
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
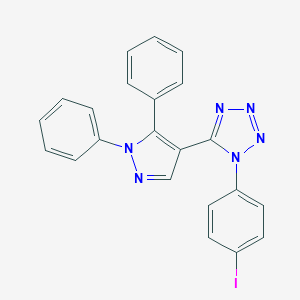
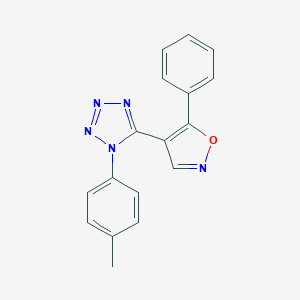
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
